molecular formula C28H45NO3 B12693548 Quinolinium, 8-hydroxy-1-methyl-, stearate CAS No. 103674-14-2

Quinolinium, 8-hydroxy-1-methyl-, stearate

Cat. No.: B12693548
CAS No.: 103674-14-2
M. Wt: 443.7 g/mol
InChI Key: SFNMAJNSLWEPHN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Quinolinium, 8-hydroxy-1-methyl-, stearate typically involves the reaction of 8-hydroxyquinoline with stearic acid. The process can be carried out under various conditions, including heating and the use of catalysts. One common method involves heating an equimolar mixture of 8-hydroxyquinoline and stearic acid in the presence of a suitable catalyst . Industrial production methods may involve more advanced techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Quinolinium, 8-hydroxy-1-methyl-, stearate undergoes several types of chemical reactions, including:

Scientific Research Applications

Quinolinium, 8-hydroxy-1-methyl-, stearate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Quinolinium, 8-hydroxy-1-methyl-, stearate involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, disrupt microbial cell membranes, and interfere with DNA replication. These actions contribute to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Quinolinium, 8-hydroxy-1-methyl-, stearate can be compared with other quinoline derivatives such as:

Properties

CAS No.

103674-14-2

Molecular Formula

C28H45NO3

Molecular Weight

443.7 g/mol

IUPAC Name

1-methylquinolin-1-ium-8-ol;octadecanoate

InChI

InChI=1S/C18H36O2.C10H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2-17H2,1H3,(H,19,20);2-7H,1H3

InChI Key

SFNMAJNSLWEPHN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].C[N+]1=CC=CC2=C1C(=CC=C2)O

Origin of Product

United States

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